molecular formula C13H13NO2 B12859150 5-Ethoxy-2-styryloxazole

5-Ethoxy-2-styryloxazole

Cat. No.: B12859150
M. Wt: 215.25 g/mol
InChI Key: BVWCHTVIRTWDFF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-styryloxazole is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₂. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-styryloxazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

Industrial Production Methods

This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-styryloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic ring .

Scientific Research Applications

5-Ethoxy-2-styryloxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-styryloxazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Ethoxy-2-styryloxazole can be compared with other oxazole derivatives, such as:

  • 2-(3´-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole
  • 2-Ethoxybenzo[d]oxazole

These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its ethoxy and styryl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-ethoxy-2-[(E)-2-phenylethenyl]-1,3-oxazole

InChI

InChI=1S/C13H13NO2/c1-2-15-13-10-14-12(16-13)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+

InChI Key

BVWCHTVIRTWDFF-CMDGGOBGSA-N

Isomeric SMILES

CCOC1=CN=C(O1)/C=C/C2=CC=CC=C2

Canonical SMILES

CCOC1=CN=C(O1)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.